2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-9,11,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMNGDFYKHBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the cyclization of appropriate precursors under acidic conditions . The furan-2-carboxylate moiety can be introduced via esterification reactions involving furan-2-carboxylic acid and suitable alcohol derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline or furan rings .
Scientific Research Applications
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinoline Family
- N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide (): This compound shares the tetrahydroquinoline backbone and furan-2-carboxamide group but differs by the addition of an acetyl group at position 1 and a phenyl group at position 4.
Furan-Containing Tetrahydropyrimidine Derivatives
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This tetrahydropyrimidine derivative features a methoxymethyl-furan substituent and an ethyl carboxylate. The core structure divergence (tetrahydropyrimidine vs. tetrahydroquinoline) significantly alters ring strain and conformational flexibility .
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Characterized by X-ray crystallography (R factor = 0.071), this compound’s planar furan ring and tetrahydropyrimidine core contrast with the fused bicyclic system of tetrahydroquinoline. The absence of methyl groups in the core may reduce steric hindrance, affecting binding interactions .
Pharmacologically Active Tetrahydroquinoline Derivatives
- Patent Compounds (): Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which replaces the furan-2-carboxylate with a thiazole-carboxylic acid group. Such modifications highlight the role of heterocyclic substituents in tuning target affinity and pharmacokinetic profiles .
Research Findings and Functional Implications
- For instance, the acetylated analog in likely employs acetylation post-cyclization .
- Crystallographic Data : The tetrahydropyrimidine analog in was resolved via single-crystal X-ray diffraction, revealing a disordered main residue and mean C–C bond length of 0.007 Å. Such data underscores the structural precision achievable for furan-containing heterocycles .
- Pharmacological Potential: The patent in emphasizes tetrahydroquinoline derivatives’ applicability in drug discovery, with Tables 1–5 (unseen in evidence) presumably detailing bioactivity. The furan-2-carboxylate group in the target compound may confer metabolic resistance compared to amide or thiazole derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core structure that is often associated with various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.34 g/mol. The compound possesses a bicyclic ring system which contributes to its unique chemical properties.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate aniline derivatives with furan-2-carboxylic acid under acidic conditions. The efficiency of these synthetic routes can vary based on the reaction conditions and starting materials used.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 50 to 100 µM against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
Cytotoxicity
In vitro studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity was evaluated using standard assays such as MTT or SRB assays:
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways:
- Studies suggest that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may modulate receptor activities or inhibit certain enzymatic pathways leading to its observed pharmacological effects .
Case Studies
Several studies have explored the biological activity of similar compounds and provided a comparative analysis:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Purify intermediates using column chromatography with silica gel (60–120 mesh) .
How can researchers confirm the structural integrity of this compound?
Basic
Use a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve the 3D structure, as done for ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (mean C–C bond length: 0.007 Å, R-factor: 0.071) .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁NO₃: 300.1594) .
What methodologies are effective for assessing purity and stability?
Q. Basic
- HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to quantify purity (>95%) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
How can contradictory spectroscopic data be resolved?
Q. Advanced
- Dynamic NMR : Resolve rotational isomers or conformational equilibria in tetrahydroquinoline derivatives by varying temperatures (e.g., 25°C to −40°C) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra (e.g., distinguish furan protons from quinoline protons) .
- Cross-Validation : Compare data with structurally analogous compounds, such as ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
What strategies optimize reaction yields during synthesis?
Q. Advanced
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization steps; yields improve from 50% to 80% in Gould-Jacobs reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .
- Solvent-Free Conditions : Minimize side reactions in esterification steps, as shown for furan-carboxylate derivatives .
How can computational models aid in studying this compound?
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Screen for bioactivity by docking into protein targets (e.g., kinase enzymes) using AutoDock Vina .
- Degradation Pathway Simulation : Identify vulnerable bonds using software like SPARTAN .
What are the key considerations for structure-activity relationship (SAR) studies?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl on the quinoline core) and compare bioactivity .
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay on HeLa cells) to correlate substituents with cytotoxicity .
Q. Example SAR Table :
| Analog | Substituent Modification | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | – | 12.3 |
| 2-Ethyl-6-(CF₃)-derivative | Ethyl at C2, CF₃ at C6 | 8.7 |
| Furan-free Analog | Benzene instead of furan | >50 |
How should researchers address solubility challenges in biological assays?
Q. Advanced
- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with PEG-400 to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for improved cellular uptake .
- pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) to stabilize the compound in physiological conditions .
What analytical techniques characterize degradation products?
Q. Advanced
- LC-MS/MS : Identify hydrolyzed products (e.g., free furan-2-carboxylic acid) using a Q-TOF mass spectrometer .
- Isolation via Prep-HPLC : Collect degradation peaks and analyze by ¹H NMR to assign structures .
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .
How can researchers design controlled experiments to validate mechanistic hypotheses?
Q. Advanced
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at methyl groups) to track metabolic pathways via MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated and deuterated compounds to identify rate-determining steps .
- In Situ Monitoring : Use ReactIR to detect transient intermediates during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
